molecular formula C7H10ClNO2S B6590033 methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride CAS No. 66319-02-6

methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride

Cat. No. B6590033
CAS RN: 66319-02-6
M. Wt: 207.7
InChI Key:
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Description

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride (MMTC) is an organic compound that is widely used in scientific research due to its unique properties. MMTC is a white crystalline solid that is soluble in water and a variety of organic solvents. MMTC is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been used to study the structure and function of proteins and other biomolecules. This compound has been used to study the structure and function of enzymes, to study the mechanism of action of drugs, and to study the structure and function of cell membranes.

Mechanism of Action

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride acts as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the enzyme's ability to catalyze its substrate. This inhibition is reversible, and the enzyme can be reactivated with the addition of a substrate or an inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, and to inhibit the activity of proteins involved in signal transduction. It has also been shown to inhibit the growth of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The use of methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is available in a variety of forms. It is also stable and has a long shelf life. One limitation of using this compound in laboratory experiments is that it is toxic and must be handled with care.

Future Directions

Future research on methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride could focus on its potential applications in drug development. It could also be used to study the structure and function of proteins and other biomolecules. Additionally, this compound could be used to study the mechanism of action of drugs, and to study the structure and function of cell membranes. Finally, this compound could be used to study the role of enzymes in metabolic pathways and signal transduction.

Synthesis Methods

Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride can be synthesized from 4-amino-5-methylthiophene-3-carboxylic acid and hydrochloric acid in a two-step process. In the first step, the carboxylic acid is reacted with hydrochloric acid to form an ester. This ester is then reacted with an excess of hydrochloric acid in the presence of a catalyst to form this compound hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride involves the reaction of 4-methylthiophene-3-carboxylic acid with thionyl chloride to form 4-methylthiophene-3-carbonyl chloride. This intermediate is then reacted with methylamine to form methyl 4-amino-5-methylthiophene-3-carboxylate, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "4-methylthiophene-3-carboxylic acid", "thionyl chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylthiophene-3-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 4-methylthiophene-3-carbonyl chloride.", "Step 2: The resulting intermediate is then reacted with excess methylamine in the presence of a base such as triethylamine to form methyl 4-amino-5-methylthiophene-3-carboxylate.", "Step 3: Methyl 4-amino-5-methylthiophene-3-carboxylate is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, which can be isolated by filtration or precipitation." ] }

CAS RN

66319-02-6

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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